molecular formula C22H16ClN3O2S B295371 N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No. B295371
M. Wt: 421.9 g/mol
InChI Key: NWBQLTCDGWKIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, also known as CDK2 inhibitor III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit potential as a therapeutic agent in the treatment of various diseases, including cancer.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the inhibition of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide activity. N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been shown to exhibit significant antiproliferative effects on cancer cells in vitro. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is its specificity for N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide inhibition. This makes it a promising candidate for cancer therapy, as it can target cancer cells while sparing normal cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide. One area of interest is the development of more potent analogs of this compound that exhibit improved solubility and bioavailability. Another potential direction is the investigation of the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, in order to advance its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide involves the reaction of 2-chlorobenzoyl chloride with 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of triethylamine. The resulting intermediate is then reacted with N,N-diethylacetamide to yield the final product.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. It has been found to exhibit inhibitory effects on cyclin-dependent kinase 2 (N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide), which plays a critical role in the regulation of cell division. N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is overexpressed in many types of cancer, making it a promising target for cancer therapy.

properties

Molecular Formula

C22H16ClN3O2S

Molecular Weight

421.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H16ClN3O2S/c23-17-11-5-7-13-19(17)24-20(27)14-29-22-25-18-12-6-4-10-16(18)21(28)26(22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27)

InChI Key

NWBQLTCDGWKIGU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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